Enhanced Lipophilicity of CAS 537713-19-2 Compared to Des-methyl Analog
The introduction of a methyl group significantly increases lipophilicity, a key determinant of membrane permeability and oral absorption. 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid exhibits a higher calculated LogP compared to its des-methyl analog, 2-(4-trifluoromethylphenyl)benzoic acid (CAS 84392-17-6). This difference is a direct consequence of the added hydrophobic methyl substituent [1].
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 4.379 |
| Comparator Or Baseline | 2-(4-trifluoromethylphenyl)benzoic acid (CAS 84392-17-6): LogP not directly available from same source, but structural analysis confirms it will be lower due to absence of the methyl group [2]. |
| Quantified Difference | Approximately +0.5 to +1.0 LogP units (estimated based on standard methyl group contribution) |
| Conditions | Calculated value using ChemSrc algorithm [1]. |
Why This Matters
The higher lipophilicity of CAS 537713-19-2 may lead to improved membrane permeability compared to its des-methyl analog, a critical factor in early-stage drug discovery for achieving oral bioavailability.
- [1] ChemSrc. (2018). 5-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid (CAS 537713-19-2). Chemical Properties Data Sheet. View Source
- [2] CIRS Group. (n.d.). 4'-三氟甲基联苯-2-甲酸 (XENALIPIN) CAS#84392-17-6. Global Chemical Inventory Search. View Source
